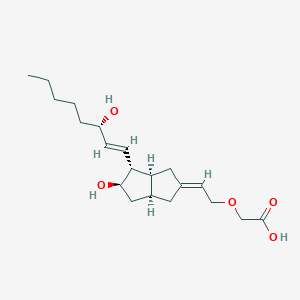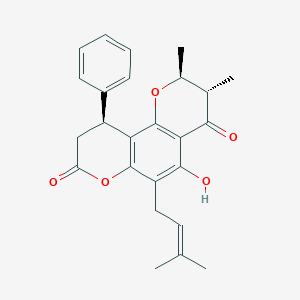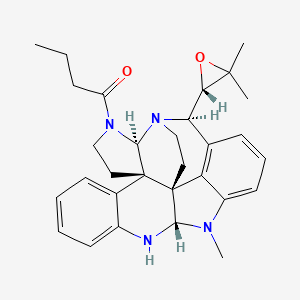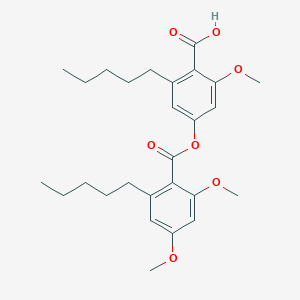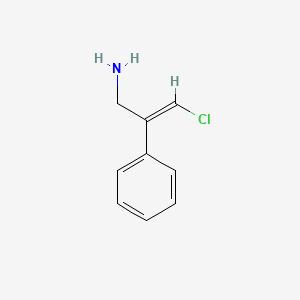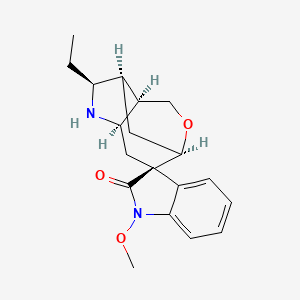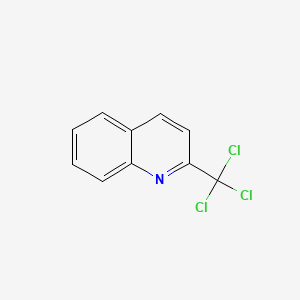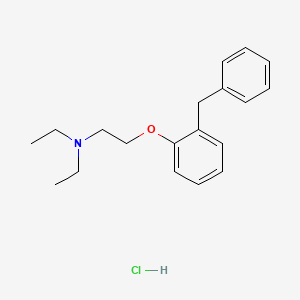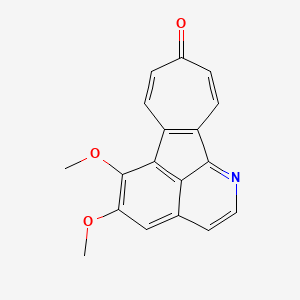
Pareitropone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pareitropone is a natural product found in Cissampelos pareira with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Total Synthesis of Pareitropone
The first total synthesis of pareitropone was achieved using alkynyliodonium salt chemistry, which is significant in the field of organic synthesis. This process involves the formation of a highly strained norcaradiene substructure, leading to the pareitropone skeleton (Feldman, Cutarelli, & Di Florio, 2002).
Alkynyliodonium Salts in Organic Synthesis
Alkynyliodonium salts play a crucial role in the synthesis of pareitropone, demonstrating the utility of these salts in constructing complex natural product structures (Feldman & Cutarelli, 2002).
Radical Anion Coupling Synthesis
A concise synthesis approach for pareitropone, starting from 2-bromoisovanillin, utilized oxidative cyclization. This highlights the importance of intramolecular oxidative coupling reactions in natural product synthesis (Hong, Kim, Seo, Lee, Cha, & Kim, 2010).
Review of Alkynyliodonium Salts in Synthesis
A review of the use of alkynyliodonium salts in the synthesis of pareitropone and other natural products emphasizes the role of hypervalent iodine chemistry in increasing molecular complexity (Feldman, 2003).
Biological Applications and Research
- Protein-Ligand Docking in Hepatocellular Carcinoma (HCC): Pareitropone was identified as a potential candidate for treating HCC through in-silico docking studies. This suggests its relevance in pharmacological research for cancer therapy (Thavamani, Mathew, & Palaniswamy, 2015).
properties
Product Name |
Pareitropone |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2(8),3,6,9,11,13,15-octaen-5-one |
InChI |
InChI=1S/C18H13NO3/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(13)16(15(10)17)18(14)22-2/h3-9H,1-2H3 |
InChI Key |
KWTAOJVETXMPDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C4=C2C=CC(=O)C=C4)OC |
synonyms |
pareitropone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




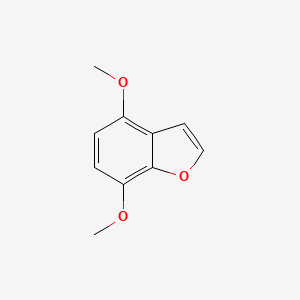

![[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)
